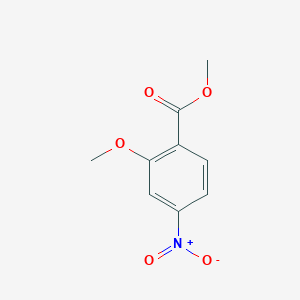

Methyl 2-methoxy-4-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methoxy-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8-5-6(10(12)13)3-4-7(8)9(11)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOXZWILIMTOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445039 | |

| Record name | Methyl 2-methoxy-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39106-79-1 | |

| Record name | Methyl 2-methoxy-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-methoxy-4-nitrobenzoate: Synthesis, Properties, and Applications

Executive Summary: Methyl 2-methoxy-4-nitrobenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its strategic substitution pattern, featuring methoxy, nitro, and methyl ester groups, makes it a valuable precursor for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and critical applications, with a particular focus on its role as a key intermediate in the development of targeted cancer therapies such as multi-kinase inhibitors. Detailed, field-proven protocols for its synthesis and subsequent chemical transformations are presented, emphasizing the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility.

Introduction & Significance

This compound is a nitroaromatic ester that serves as a pivotal building block in synthetic chemistry. While several constitutional isomers exist, each with distinct chemical properties, the 2-methoxy-4-nitro substitution pattern is particularly valuable. Its primary importance lies in its role as a direct precursor to Methyl 4-amino-2-methoxybenzoate, an essential scaffold for a variety of therapeutics. The electron-withdrawing nitro group not only influences the reactivity of the aromatic ring but also provides a synthetic handle for the introduction of an amino group through reduction, a common strategy in drug development.[1]

The distinction between this compound and its isomers is critical for successful synthesis design. Each isomer possesses a unique electronic and steric environment, leading to different reactivities and applications.

Table 1: Common Isomers of Methyl Methoxy-Nitrobenzoate

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 28393-23-9 | C₉H₉NO₅ | 211.17 |

| Methyl 4-methoxy-2-nitrobenzoate | 181871-73-8 | C₉H₉NO₅ | 211.17 |

| Methyl 2-methoxy-5-nitrobenzoate | 34841-11-7 | C₉H₉NO₅ | 211.17 |

| Methyl 2-methoxy-3-nitrobenzoate | 90564-26-4 | C₉H₉NO₅ | 211.17 |

The strategic value of this compound is most evident in its application in multi-step syntheses of pharmaceutical agents. Its structure is foundational for building more complex molecules that target specific biological pathways.

Physicochemical Properties & Characterization

Precise characterization of this compound is essential for its use in exacting synthetic protocols. The following table summarizes its key physical and chemical properties.

Table 2: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 28393-23-9 | - |

| Molecular Formula | C₉H₉NO₅ | [2] |

| Molecular Weight | 211.17 g/mol | [2] |

| Appearance | Pale yellow or brown solid | [2] |

| Storage Temperature | 0-8 °C, in a dry, well-ventilated place | [2] |

Synthesis of this compound

The most direct and common method for preparing this compound is through the electrophilic nitration of its precursor, Methyl 2-methoxybenzoate.

Synthesis Principle: Electrophilic Aromatic Substitution

The synthesis relies on the principles of electrophilic aromatic substitution. The benzene ring is activated by the electron-donating methoxy group (-OCH₃), which is a powerful ortho, para-director. The methyl ester group (-COOCH₃) is a deactivating, meta-director. The directing effects of the potent -OCH₃ group dominate, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The para position (C4) is sterically less hindered than the ortho position (C3), leading to the 4-nitro isomer as the major product. The nitronium ion is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol: Nitration of Methyl 2-methoxybenzoate

This protocol is adapted from a general, well-established procedure for the nitration of methyl benzoate.[4]

Materials:

-

Methyl 2-methoxybenzoate

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Deionized Water

-

Methanol (for recrystallization, optional)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Preparation of Nitrating Mixture: In a dropping funnel, carefully prepare the nitrating mixture by slowly adding 1.0 equivalent of concentrated nitric acid to 1.0 equivalent of concentrated sulfuric acid. Allow the mixture to cool.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 1.0 equivalent of Methyl 2-methoxybenzoate to approximately 2-3 volumes of concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature between 0-5 °C.

-

Nitration: Add the cold nitrating mixture dropwise from the funnel to the stirred solution of the ester over 30-60 minutes.

-

Causality: The slow, dropwise addition and low temperature are crucial to control the highly exothermic reaction, preventing over-nitration and the formation of undesired byproducts.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Pour the reaction mixture slowly and carefully onto a large volume of crushed ice with stirring.

-

Causality: This step quenches the reaction by diluting the acid and causes the organic product, which is insoluble in water, to precipitate out of the aqueous solution.

-

-

Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper. Further purification can be achieved by recrystallization from a minimal amount of hot methanol to yield the pure this compound.

Key Reactions & Applications in Drug Development

The synthetic utility of this compound is primarily demonstrated through the reduction of its nitro group to an amine, yielding Methyl 4-amino-2-methoxybenzoate. This transformation is a gateway to a vast array of heterocyclic compounds.

Key Reaction: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is one of the most fundamental and reliable transformations in medicinal chemistry. Several methods are effective, with catalytic hydrogenation being one of the cleanest and most efficient.[1]

Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) This protocol is based on standard procedures for nitro group reduction.[1][5]

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C, 5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like methanol in a hydrogenation vessel.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution.

-

Causality: Pd/C is an excellent catalyst for hydrogenation; it provides a surface for the reaction between the substrate and adsorbed hydrogen. It should be handled with care as it can be pyrophoric when dry.

-

-

Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas. Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Causality: Celite is a filter aid that prevents the fine catalyst particles from clogging the filter paper. The filtration must be done carefully to avoid exposing the catalyst to air while it is still active and saturated with hydrogen.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 4-amino-2-methoxybenzoate, which can be used directly or purified further.

Application in Targeted Therapy Synthesis

The resulting amine is a critical building block for constructing complex molecules. For instance, it is a key fragment in the reported synthesis pathways of several kinase inhibitors, which are a cornerstone of modern cancer treatment.

Safety, Handling, and Storage

As a nitroaromatic compound, this compound requires careful handling. The following guidelines are based on safety data for structurally similar compounds.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[2]

Conclusion

This compound is more than a simple chemical compound; it is a vital synthetic intermediate that enables the construction of complex and life-saving pharmaceuticals. Its synthesis via electrophilic nitration is a robust and scalable process, while its subsequent reduction to an amine opens the door to a wide range of molecular architectures. Understanding the synthesis, properties, and reactivity of this molecule provides researchers and drug development professionals with a powerful tool for innovation in medicinal chemistry.

References

- Benchchem. (2025).

- Sigma-Aldrich. METHYL 4-(2-METHOXY-2-OXOETHYL)

- Chem-Impex. 4-Methoxy-2-nitro-benzoic acid methyl ester. Product Page.

- The Royal Society of Chemistry. (2014). Supplementary Information for Catalytic aerobic oxidation of alcohols and aldehydes into esters.

- PubChem. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate.

- ChemicalBook.

- PubChem. Methyl 2-[(4-nitrophenyl)methoxy]benzoate.

- PubChem. Methyl 2-methyl-4-nitrobenzoate.

- ChemicalBook. 4-METHOXY-2-NITRO-BENZOIC ACID METHYL ESTER | 181871-73-8.

- Centers for Disease Control and Prevention.

- ChemicalBook.

- ChemicalBook.

- Pharmaffiliates.

- MDPI. (2011).

- Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Org. Synth. 1925, 5, 81.

- PubChem. Methyl 4-nitrobenzoate.

- Benchchem. (2025).

- Google Patents. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.

- Chem-Impex. 2-Methyl-4-nitro-benzoic acid methyl ester. Product Page.

- Google Patents. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

- Sciencemadness Discussion Board. (2016).

Sources

A Spectroscopic Guide to Methyl 2-methoxy-4-nitrobenzoate: Structure Elucidation and Characterization

This technical guide provides an in-depth analysis of the spectral data for methyl 2-methoxy-4-nitrobenzoate, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of this molecule. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques for the unambiguous identification and purity assessment of this compound.

Introduction

This compound is a substituted aromatic compound with significant utility as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of three distinct functional groups—a methyl ester, a methoxy group, and a nitro group—on the benzene ring gives rise to a unique and interpretable spectroscopic signature. Accurate characterization of this intermediate is critical to ensure the integrity of subsequent synthetic steps and the quality of the final product. This guide will provide a detailed interpretation of its spectral data, grounded in the fundamental principles of spectroscopy.

Molecular Structure and Key Features

The structural arrangement of the substituents on the benzene ring dictates the electronic environment of each atom, which in turn governs the appearance of the spectra. The electron-withdrawing nature of the nitro and methyl ester groups, combined with the electron-donating effect of the methoxy group, creates a distinct pattern of aromatic substitution that is readily elucidated by NMR spectroscopy.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectroscopy

Theoretical Basis: The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield them, leading to resonance at lower chemical shifts (upfield). The coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, with the coupling constant (J) providing information about the spatial relationship between the coupled nuclei.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~7.8 - 8.0 | d | ~8.0 | 1H |

| H-5 | ~7.6 - 7.8 | dd | ~8.0, ~2.0 | 1H |

| H-3 | ~7.4 - 7.6 | d | ~2.0 | 1H |

| -OCH₃ (methoxy) | ~3.9 - 4.1 | s | - | 3H |

| -OCH₃ (ester) | ~3.8 - 4.0 | s | - | 3H |

Interpretation:

-

Aromatic Region: The three aromatic protons are expected to appear as distinct signals due to the asymmetric substitution pattern. H-6, being ortho to the electron-withdrawing ester group, will be the most deshielded. H-5 will appear as a doublet of doublets due to coupling with both H-6 and H-3. H-3 will be a doublet, coupled to H-5.

-

Aliphatic Region: Two sharp singlets are predicted for the two methoxy groups. The methoxy group of the ester is typically found slightly downfield compared to an ether methoxy group.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Theoretical Basis: The chemical shift of a carbon atom is also influenced by its electronic environment. Carbons attached to electronegative atoms or electron-withdrawing groups are deshielded and resonate at higher chemical shifts.

Predicted ¹³C NMR Spectrum:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~165 |

| C-2 (C-OCH₃) | ~155-160 |

| C-4 (C-NO₂) | ~145-150 |

| C-1 (C-COOCH₃) | ~125-130 |

| C-6 | ~120-125 |

| C-5 | ~115-120 |

| C-3 | ~110-115 |

| -OCH₃ (methoxy) | ~55-60 |

| -OCH₃ (ester) | ~50-55 |

Interpretation:

-

The carbonyl carbon of the ester will be the most downfield signal.

-

The aromatic carbons attached to the methoxy and nitro groups will also be significantly downfield.

-

The remaining aromatic carbons will appear in the range of 110-130 ppm.

-

The two methoxy carbons will be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for identifying their presence.

Predicted IR Spectrum:

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | ~1340 - 1380 |

| Ester (C=O) | Stretch | ~1720 - 1740 |

| Ester (C-O) | Stretch | ~1250 - 1300 |

| Aromatic C=C | Stretch | ~1450 - 1600 |

| Methoxy (C-O) | Stretch | ~1000 - 1100 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Aliphatic C-H | Stretch | ~2850 - 3000 |

Interpretation:

The IR spectrum will be dominated by strong absorption bands corresponding to the nitro and ester functional groups. The presence of two strong bands in the 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹ regions is a clear indication of the nitro group. A very strong absorption around 1720-1740 cm⁻¹ will confirm the presence of the ester carbonyl group.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecular structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₉H₉NO₅), which is 211.17 g/mol .

-

Key Fragmentation Patterns: Common fragmentation pathways for this type of molecule include:

-

Loss of a methoxy radical from the ester (-OCH₃), resulting in a fragment at m/z 180.

-

Loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z 152.

-

Loss of a nitro group (-NO₂), producing a fragment at m/z 165.

-

Caption: Predicted key fragmentation pathways for this compound.

Experimental Protocols

General NMR Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

Insert the NMR tube into the spectrometer for analysis.

General FT-IR (Attenuated Total Reflectance - ATR) Analysis

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

General Mass Spectrometry (Electron Ionization - EI) Analysis

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet.

-

The sample is vaporized and then ionized by a beam of electrons.

-

The resulting ions are separated based on their mass-to-charge ratio and detected.

Application in Synthesis: Reduction to Methyl 4-amino-2-methoxybenzoate

A common and important application of this compound is its reduction to form methyl 4-amino-2-methoxybenzoate, a valuable pharmaceutical intermediate.[1]

Hydrogenation Protocol[1]

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in methanol.

-

Catalyst Addition: Add 5% Palladium on carbon (Pd/C) (e.g., ~0.1 equivalents by weight).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to approximately 50 psi.

-

Reaction: Stir the mixture vigorously at room temperature for 1-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture to remove the Pd/C catalyst. The filtrate can then be concentrated to yield the desired product.

Caption: Synthetic transformation of this compound.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the structural confirmation and quality assessment of this compound. The predicted NMR, IR, and MS data, derived from established spectroscopic principles and comparison with related structures, offer a reliable reference for researchers. The unambiguous characterization of this key synthetic intermediate is a prerequisite for its successful application in the development of novel chemical entities.

References

Sources

A Technical Guide to the Solubility of Methyl 2-methoxy-4-nitrobenzoate in Common Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-methoxy-4-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights into its behavior in various common organic solvents, and provides a detailed experimental protocol for accurate solubility determination.

Introduction: Understanding this compound

This compound is an aromatic organic compound featuring a benzene ring substituted with a methyl ester, a methoxy group, and a nitro group. Its chemical structure dictates its physicochemical properties, including its polarity, which in turn is the primary determinant of its solubility in different solvents. The interplay of the electron-withdrawing nitro group and the electron-donating methoxy group, in conjunction with the ester functionality, creates a molecule of moderate polarity. Aromatic nitro compounds are generally characterized by their solubility in organic solvents and insolubility in water[1][2].

Physicochemical Properties Profile:

| Property | Value (Predicted/Analog Data) | Source/Analog |

| Molecular Formula | C₉H₉NO₅ | - |

| Molecular Weight | 211.17 g/mol | [3] |

| Appearance | Likely a pale yellow or off-white powder | [4] |

| Melting Point | Expected to be a solid at room temperature. For comparison, Methyl 2-methyl-4-nitrobenzoate has a melting point of 74-78 °C. | [4] |

| Polarity | Moderately polar | Inferred from structure |

The Science of Solubility: A Theoretical Framework

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[5] For this compound, the key to understanding its solubility lies in analyzing its molecular structure and the nature of common organic solvents.

The molecule possesses:

-

An aromatic benzene ring, which is nonpolar.

-

A nitro group (-NO₂), which is strongly polar and electron-withdrawing.

-

A methoxy group (-OCH₃), which is polar and electron-donating.

-

A methyl ester group (-COOCH₃), which is also polar.

The overall polarity of this compound is a composite of these functional groups. The presence of multiple polar groups suggests that it will be more soluble in polar organic solvents than in nonpolar ones.

Predicted Solubility of this compound

Based on the theoretical principles and data from analogous compounds, a qualitative prediction of solubility in common organic solvents can be made. It is a general characteristic of aromatic nitro compounds to be soluble in organic solvents.[1][2]

Table of Predicted Solubility:

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low | The significant polarity of the nitro, methoxy, and ester groups will limit solubility in a nonpolar alkane. |

| Toluene | Nonpolar (aromatic) | Moderate | The aromatic nature of toluene can interact favorably with the benzene ring of the solute, potentially leading to better solubility than hexane. |

| Diethyl Ether | Slightly Polar | Moderate to High | The ether's ability to act as a hydrogen bond acceptor may offer some interaction with the solute. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a good solvent for many organic compounds of moderate polarity. |

| Ethyl Acetate | Polar Aprotic | High | The ester functionality of ethyl acetate is similar to that of the solute, suggesting favorable interactions. |

| Acetone | Polar Aprotic | High | The high polarity of acetone makes it a strong candidate for dissolving a moderately polar compound like this compound. |

| Isopropanol | Polar Protic | Moderate to High | The alcohol's ability to hydrogen bond may enhance solubility. |

| Ethanol | Polar Protic | Moderate to High | Similar to isopropanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution. |

| Methanol | Polar Protic | High | As the most polar of the common alcohols, methanol is expected to be an excellent solvent. |

| Water | Very Polar Protic | Low to Insoluble | Aromatic nitro compounds are typically insoluble in water.[1][5] |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Very High | DMSO is a powerful and versatile polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Highly Polar Aprotic | Very High | Similar to DMSO, DMF is a highly polar solvent that should readily dissolve the solute. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, an experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a shaker incubator

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Allow the solutions to equilibrate for at least 24 hours to ensure that the dissolution has reached a steady state. Longer times (e.g., 48 hours) may be necessary for some solvent-solute systems.

-

-

Sampling :

-

After equilibration, cease agitation and allow the excess solid to settle for several hours.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Attach a syringe filter (chemically compatible with the solvent) and filter the solution into a clean, tared vial to remove any undissolved microparticles.

-

-

Gravimetric Analysis (Optional but Recommended) :

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solute.

-

The solubility can be calculated as (mass of solute / mass of solvent) * 100 or (mass of solute / volume of solvent) * 100.

-

-

Quantitative Analysis (HPLC/UV-Vis) :

-

Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards by HPLC or UV-Vis to generate a calibration curve of response versus concentration.

-

Sample Analysis : Accurately dilute a known mass or volume of the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample under the same conditions as the standards.

-

Calculation : Determine the concentration of the diluted sample from the calibration curve. Back-calculate the concentration of the original saturated solution, accounting for the dilution factor. This gives the quantitative solubility.

-

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, a strong predictive understanding can be derived from its molecular structure and the principles of organic chemistry. It is anticipated to exhibit good solubility in polar aprotic and polar protic organic solvents, with limited solubility in nonpolar solvents and water. For precise quantitative data, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. This combined theoretical and practical approach empowers researchers to effectively utilize this compound in their work by making informed decisions about solvent selection and solution preparation.

References

-

CHEM-GUIDE. (n.d.). Physical properties of nitro compounds. Retrieved from [Link]

-

NITRO COMPOUNDS. (2020, March 29). Retrieved from [Link]

-

Solubility of Things. (n.d.). Nitrobenzene. Retrieved from [Link]

-

Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-Methoxybenzoate. Retrieved from [Link]

-

Scribd. (n.d.). Nitro Compounds: Types and Reactions. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methyl-4-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methoxy-3-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Retrieved from [Link]

-

American University - Figshare. (2023, August 4). The solubilization of esters of p-methoxycinnamic acid and p-dimethylaminobenzoic acid in surfactant solutions. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methoxymethyloxy4-nitrobenzoate. Retrieved from [Link]

Sources

A Proactive Safety and Handling Guide for Methyl 2-methoxy-4-nitrobenzoate

Executive Summary: This document provides a comprehensive technical guide to the safe handling, storage, and emergency management of Methyl 2-methoxy-4-nitrobenzoate. In the absence of a specific, published Material Safety Data Sheet (MSDS) for this compound, this guide has been synthesized from a rigorous analysis of its structural analogs. It is designed for researchers, scientists, and drug development professionals, emphasizing a proactive and precautionary approach to safety. The protocols herein are built on the principles of causality and self-validation, ensuring a robust framework for laboratory safety.

Introduction: Navigating Data Gaps with Chemical Analogs

This compound is a substituted aromatic ester with potential applications in organic synthesis and pharmaceutical development. A diligent search has revealed a lack of a dedicated, publicly available Safety Data Sheet (SDS) for this specific compound (CAS No. 26795-88-0). This is not an uncommon scenario in research environments where novel or less-common reagents are employed.

The cornerstone of laboratory safety is a thorough understanding of a chemical's potential hazards. When direct data is unavailable, a scientifically sound approach is to infer potential risks by examining structurally similar compounds, or analogs. The functional groups present—a methyl ester, a methoxy group, and a nitro group on a benzene ring—inform our selection of analogs. The nitroaromatic functionality, in particular, warrants careful handling due to the potential for toxicity and reactivity.

This guide will therefore derive its recommendations from the safety profiles of closely related isomers and analogs, ensuring that all procedures are grounded in the highest standards of caution. The fundamental directive is to treat this compound with the level of precaution required for its most hazardous structural relative until empirical data proves otherwise.

Compound Profile and Analog-Based Hazard Assessment

Chemical Identity

-

Compound Name: this compound

-

Molecular Formula: C₉H₉NO₅

-

Molecular Weight: 211.17 g/mol

-

Structure: (A representative structure, as this is a conceptual guide)

Analog Data Summary

To build a reliable safety profile, we will reference the following structural analogs for which safety data is available.

| Property | Methyl 2-methoxy-5-nitrobenzoate | Methyl 4-nitrobenzoate | Methyl 2-nitrobenzoate |

| CAS Number | 34841-11-7 | 619-50-1 | 606-27-9 |

| Physical State | Solid | Yellow Crystalline Powder | Liquid |

| Molecular Weight | 211.17 g/mol | 181.15 g/mol | 181.15 g/mol |

| Melting Point | Not Available | 94-96 °C | -13 °C |

| Boiling Point | Not Available | 302.6 °C | 104-106 °C (at 0.1 hPa) |

| Known Hazards | Properties not fully investigated. | May cause eye, skin, respiratory, and digestive tract irritation. Harmful to aquatic life. | Not classified as a hazardous substance, but good laboratory practice is advised. |

Inference for this compound: Based on this data, it is prudent to assume the target compound is a solid at room temperature. The primary inferred hazards are potential irritation to the eyes, skin, and respiratory tract. The toxicological properties should be considered not fully investigated.

Proactive Exposure Control and Personal Protection

The causality behind exposure control is simple: prevent the chemical from contacting or entering the body. This is achieved through a multi-layered defense system of engineering controls and personal protective equipment (PPE).

Engineering Controls

-

Primary Control: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of fine powders or aerosols, a key risk identified from its analogs.

-

Secondary Control: The workspace should be equipped with an eyewash station and a safety shower, with a clear and unobstructed path for access.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to shield the user from the specific, inferred hazards.

-

Eye and Face Protection: Wear ANSI Z87.1-compliant or EN 166-compliant chemical safety goggles at all times. A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (Nitrile is a common and effective choice for general laboratory work). Gloves must be inspected for integrity before each use. Employ the proper glove removal technique to avoid contaminating your skin.

-

Lab Coat: A flame-resistant lab coat should be worn and fully buttoned. Ensure the material is appropriate for the chemicals being handled.

-

-

Respiratory Protection: Under normal conditions of use within a fume hood, additional respiratory protection is not required. However, in the event of a large spill or ventilation failure, a NIOSH-approved respirator with appropriate cartridges may be necessary.

Experimental Workflow: A Self-Validating System for Safe Handling

This workflow is designed to be a closed-loop, self-validating process. Each step confirms the safety of the previous one before proceeding.

Caption: A step-by-step workflow for the safe handling of chemical reagents.

Detailed Handling Protocol

-

Preparation: Before entering the lab, review this guide. In the lab, verify the fume hood is operational. Don all required PPE as described in Section 3.2.

-

Aliquotting: Perform all transfers of the solid material inside the fume hood. Use a spatula to gently transfer the required amount from the stock container to a smaller, tared vessel. Avoid any actions that could generate dust.

-

Storage: After use, ensure the container is tightly sealed to prevent exposure to moisture or contaminants. Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Emergency Protocols: Rapid and Corrective Actions

In the event of an emergency, a clear, logical response is critical.

Caption: A decision tree for responding to laboratory emergencies.

First-Aid Measures

These measures are based on standard protocols for irritation-causing chemicals.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove any contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air immediately. If breathing becomes difficult, administer oxygen and seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

-

Hazards: As a nitroaromatic compound, hazardous combustion products may include nitrogen oxides (NOx) and carbon oxides (CO, CO₂). Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Procedure: Ensure adequate ventilation. Avoid generating dust. Carefully sweep or vacuum up the spilled material and place it into a suitable, sealed container for disposal. Prevent the material from entering drains or waterways.

Stability, Reactivity, and Disposal

-

Reactivity: The compound is expected to be stable under normal laboratory conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including oxides of nitrogen.

-

Disposal: All waste material should be disposed of in accordance with local, state, and federal regulations. It must be treated as hazardous waste. Do not dispose of it down the drain.

References

-

Title: MSDS - OHS14953 (METHYL-M-NITROBENZOATE) Source: Hollingsworth & Vose URL: [Link]

-

Title: Methyl 2-methyl-4-nitrobenzoate | C9H9NO4 Source: PubChem - NIH URL: [Link]

-

Title: Hazardous Substance Fact Sheet - Methyl Benzoate Source: New Jersey Department of Health URL: [Link]

-

Title: Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+% Source: Cole-Parmer URL: [Link]

-

Title: Methyl 4-methoxy-3-nitrobenzoate | C9H9NO5 Source: PubChem - NIH URL: [Link]

-

Title: Methyl 4-nitrobenzoate | CAS#:619-50-1 Source: Chemsrc URL: [Link]

- Title: Safety

Methyl 2-methoxy-4-nitrobenzoate: A Versatile Building Block for Chemical Synthesis

Abstract

Methyl 2-methoxy-4-nitrobenzoate is a polysubstituted aromatic compound that has emerged as a pivotal intermediate in the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs). Its strategic placement of a nitro group, a methoxy group, and a methyl ester on the benzene ring offers a rich platform for diverse chemical transformations. This technical guide provides an in-depth exploration of the synthetic utility of this compound, detailing its primary transformations, including nitro group reduction, nucleophilic aromatic substitution, and manipulations of the ester and methoxy functionalities. Through a combination of mechanistic insights, validated experimental protocols, and data-driven analysis, this document serves as a comprehensive resource for researchers, chemists, and professionals in the field of drug development.

Introduction: The Strategic Importance of this compound

The intrinsic value of this compound as a synthetic building block lies in the orthogonal reactivity of its functional groups. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack and can be readily reduced to an amino group, a key pharmacophore in many drug molecules. The methoxy group, an electron-donating entity, influences the regioselectivity of electrophilic aromatic substitution and can be a site for demethylation to reveal a reactive phenol. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or for transesterification and amidation reactions. This trifunctional arrangement allows for a sequential and controlled elaboration of the molecular scaffold, making it a favored starting material in multi-step syntheses.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C9H9NO5 | |

| Molecular Weight | 211.17 g/mol | |

| Appearance | Pale yellow solid | |

| Melting Point | 111-113 °C | [1] |

| CAS Number | 26791-93-5 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives.

| Spectroscopy | Key Features | Reference |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, and methyl ester protons. | [2][3] |

| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbon, and methoxy/methyl ester carbons. | [3] |

| IR | Characteristic absorptions for C=O (ester), NO₂ (nitro), and C-O (ether) groups. | |

| Mass Spec | Molecular ion peak corresponding to the molecular weight. | [3] |

Core Synthetic Transformations

The synthetic versatility of this compound is best illustrated through its key chemical transformations. This section delves into the most pivotal reactions, providing both mechanistic understanding and practical, step-by-step protocols.

Reduction of the Nitro Group: Gateway to Anilines

The conversion of the nitro group to an amine is arguably the most significant transformation of this compound, as the resulting aniline, Methyl 4-amino-2-methoxybenzoate, is a crucial intermediate in the synthesis of numerous kinase inhibitors and other pharmaceuticals.[4] Several reliable methods exist for this reduction, each with its own advantages and considerations.[5][6][7]

2.1.1. Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and purity.[5][8] Palladium on carbon (Pd/C) is a commonly used catalyst.[9]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Ester Hydrolysis

The methyl ester group can be readily hydrolyzed under acidic or basic conditions to yield 2-methoxy-4-nitrobenzoic acid. This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation.

-

Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1 mole) in a solution of sodium hydroxide (2 moles) in water. [10]2. Reaction: Heat the mixture to boiling for 5-10 minutes, or until the saponification is complete (indicated by the disappearance of the ester layer). [10]3. Work-up: Cool the reaction mixture and dilute it with an equal volume of water. Pour the cooled solution, with stirring, into concentrated hydrochloric acid. [10]4. Isolation: Cool the acidic solution to room temperature and collect the precipitated 2-methoxy-4-nitrobenzoic acid by suction filtration. [10]

Other Synthetic Manipulations

Beyond the primary transformations, the scaffold of this compound allows for further synthetic elaboration. For instance, the aromatic ring can be subjected to halogenation, such as bromination, to introduce a leaving group for subsequent cross-coupling or SNAr reactions. [2]

Applications in Medicinal Chemistry

The derivatives of this compound are prevalent in medicinal chemistry, serving as key intermediates in the synthesis of a range of therapeutic agents.

-

Anticancer Agents: As mentioned, the aniline derivative is a cornerstone for the synthesis of kinase inhibitors. [4]* Anti-inflammatory Compounds: Derivatives have shown potential as anti-inflammatory agents. [11]* Antimicrobial Agents: The scaffold has been utilized to create compounds with antimicrobial properties. [11]* COMT Inhibitors: Derivatives of the corresponding carboxylic acid, 4-methoxy-3-nitrobenzoic acid, are used in the development of Catechol-O-methyltransferase (COMT) inhibitors for the treatment of Parkinson's disease. [11]

Conclusion

This compound is a highly valuable and versatile synthetic building block. Its strategically positioned functional groups provide a rich chemical playground for the construction of complex molecular architectures. The reliable and high-yielding transformations, particularly the reduction of the nitro group, underscore its importance in the synthesis of pharmaceuticals and other high-value chemical entities. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this compound in research and development.

References

- Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-2-methoxybenzoate.

- Benchchem. (n.d.). Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate.

- CDC Stacks. (n.d.). Supporting Information.

- MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.

- ChemicalBook. (n.d.). Methyl 4,5-dimethoxy-2-nitrobenzoate(26791-93-5) 1H NMR spectrum.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- Wikipedia. (n.d.). Reduction of nitro compounds.

- YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.

- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.

- Benchchem. (n.d.). Application Notes and Protocols: The Role of Methyl 4-Amino-2-methoxybenzoate in the Synthesis of Kinase Inhibitors.

- Benchchem. (n.d.). The Pivotal Role of 4-Methoxy-3-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide.

- YouTube. (2015, February 23). Reduction of Nitro Groups.

- Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Methyl 4,5-dimethoxy-2-nitrobenzoate(26791-93-5) 1H NMR [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Methyl 2-methoxy-4-nitrobenzoate: A Cornerstone Intermediate in Modern Medicinal Chemistry

Abstract

Methyl 2-methoxy-4-nitrobenzoate is a highly functionalized aromatic compound that, while possessing limited intrinsic biological activity, serves as a pivotal intermediate in the synthesis of a multitude of high-value pharmaceutical agents. Its strategic arrangement of a nitro group, a methoxy moiety, and a methyl ester on a benzene ring offers a versatile platform for complex molecular construction. The primary utility of this molecule lies in its capacity for selective reduction of the nitro group to an amine, yielding Methyl 4-amino-2-methoxybenzoate, a critical building block for several approved drugs, including multi-kinase inhibitors. This guide provides an in-depth analysis of its synthesis, reactivity, and core applications, complete with detailed experimental protocols and workflow visualizations, designed for researchers and professionals in drug discovery and development.

Physicochemical Profile and Synthetic Rationale

The utility of this compound in medicinal chemistry is a direct consequence of its chemical architecture. The electron-withdrawing nitro group at the 4-position is the primary site for synthetic transformation, while the ortho-methoxy and meta-ester groups modulate the reactivity of the aromatic ring and provide additional handles for diversification.

Table 1: Physicochemical Properties of Related Isomers

| Property | This compound | Methyl 4-methoxy-2-nitrobenzoate | Methyl 3-methoxy-4-nitrobenzoate |

|---|---|---|---|

| Molecular Formula | C₉H₉NO₅ | C₉H₉NO₅ | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol | 211.17 g/mol [1] | 211.17 g/mol [2] |

| Appearance | Typically a solid | Brown solid[1] | Data not available |

| CAS Number | 35213-03-9 (example) | 181871-73-8[1] | 5081-37-8[2] |

Note: The properties of this compound are inferred from its isomers and general chemical principles, as specific supplier data was not available in the search results.

The key to its role is the selective and high-yield reduction of the C4-nitro group. This transformation unmasks a nucleophilic amino group, converting the molecule into the highly valuable scaffold, Methyl 4-amino-2-methoxybenzoate. This aniline derivative is a cornerstone for building molecules targeting kinases and serotonin receptors.[3]

Synthesis of the Core Intermediate

The synthesis of this compound is typically achieved through the nitration of a suitable precursor, such as methyl 2-methoxybenzoate. This electrophilic aromatic substitution is a standard and well-understood transformation in organic chemistry.

Experimental Protocol: Nitration of Methyl 2-methoxybenzoate

This protocol describes a general procedure for the synthesis of nitrobenzoate esters, adapted from established methodologies for similar compounds.[4]

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, add methyl 2-methoxybenzoate (1.0 equivalent). Cool the flask to 0-5°C using an ice-salt bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 equivalents) to chilled concentrated sulfuric acid (2.5 equivalents). Maintain the temperature below 10°C.

-

Nitration: Add the nitrating mixture dropwise to the stirred solution of methyl 2-methoxybenzoate over 60-90 minutes, ensuring the internal temperature does not exceed 15°C.[4]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 30 minutes at 5-10°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring.

-

Isolation: The solid product, this compound, will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final product.

The Pivotal Transformation: Reduction to Methyl 4-amino-2-methoxybenzoate

The primary function of this compound is to serve as a precursor to Methyl 4-amino-2-methoxybenzoate.[3] The reduction of the aromatic nitro group is a critical step, and several reliable methods are available to achieve this transformation with high efficiency. The choice of method often depends on scale, substrate sensitivity (especially to halogens), and available equipment.

Protocol 3.1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This is often the preferred method due to its clean reaction profile and high yields.[3][5]

-

Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.[5]

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).[3][5]

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere (a balloon for lab scale or a pressurized reactor for larger scale).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.[5]

-

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[5]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 4-amino-2-methoxybenzoate, which can be further purified if necessary.[5]

Protocol 3.2: Reduction with Iron Powder in Acetic Acid

This classical method is cost-effective and robust, making it suitable for large-scale synthesis.[5][6]

-

Setup: In a round-bottom flask, create a suspension of this compound (1.0 equivalent) in a mixture of ethanol, water, and glacial acetic acid.[5]

-

Reagent Addition: Add reduced iron powder (3-5 equivalents) to the suspension in portions.[5]

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically exothermic. Monitor progress by TLC.

-

Work-up: After completion, cool the mixture and filter it through a Celite® pad to remove the iron salts, washing thoroughly with ethanol or ethyl acetate.[5]

-

Isolation: Concentrate the filtrate. An aqueous workup involving neutralization with sodium bicarbonate followed by extraction with an organic solvent (e.g., ethyl acetate) will isolate the product.

Application in Drug Synthesis: A Precursor to Lenvatinib

The paramount importance of this compound is exemplified by its role in the synthesis of Lenvatinib. Lenvatinib is a multi-kinase inhibitor used in the treatment of various cancers, including thyroid and liver cancer.[3] The core of Lenvatinib is built from the Methyl 4-amino-2-methoxybenzoate scaffold, which is directly derived from our topic compound.[3]

This scaffold provides the necessary functionality and substitution pattern to construct the complex quinoline core of the final drug. The journey from a simple nitrobenzoate to a life-saving therapeutic highlights the critical, often unseen, role of foundational intermediates in the pharmaceutical industry.

Broader Significance and Related Structures

The utility of the nitrobenzoate motif extends beyond this specific isomer. Research into related structures has revealed a wide range of biological activities, underscoring the value of this chemical class.

-

Antimicrobial and Antifungal Activity: Various nitro-substituted aromatic compounds are known for their antimicrobial properties.[7] Studies on derivatives of 3-methyl-4-nitrobenzoate have shown significant antifungal activity against Candida strains.[8] Similarly, other nitrobenzoate esters have demonstrated activity against M. tuberculosis.[9]

-

Anticancer Activity: The nitroaromatic scaffold is present in various compounds investigated for cytotoxic effects against cancer cell lines.[7]

-

Synthetic Versatility: Isomers such as 4-methoxy-3-nitrobenzoic acid and 2-methyl-4-nitrobenzoic acid also serve as crucial intermediates in the synthesis of pharmaceuticals like vorozole and tolvaptan, respectively.[7][10]

This broader context establishes that while this compound's primary role is as a specific precursor, the underlying nitrobenzoate framework is a rich source for discovering and developing new therapeutic agents.[11]

References

- BenchChem. (2025).

- Supporting Information - CDC Stacks. (n.d.). Synthesis of ONPE 3.

- Chem-Impex. (n.d.). 4-Methoxy-2-nitro-benzoic acid methyl ester.

- BenchChem. (2025).

- MDPI. (2007).

- NIST WebBook. (n.d.).

- BenchChem. (2025).

- BenchChem. (2025).

- Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

- BenchChem. (2025). The Pivotal Role of 4-Methoxy-3-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide.

- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.

- MDPI. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis.

- ResearchGate. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 3-methoxy-4-nitrobenzoate [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis [mdpi.com]

- 10. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Potential Pharmaceutical Applications of Methyl 2-methoxy-4-nitrobenzoate

Abstract

Methyl 2-methoxy-4-nitrobenzoate is a substituted aromatic compound recognized primarily as a versatile intermediate in organic synthesis. While direct therapeutic applications are not yet established, its structural motifs—a nitroaromatic core, a methoxy group, and a methyl ester—are prevalent in numerous pharmacologically active agents. This guide explores the untapped pharmaceutical potential of this molecule. We will dissect its synthesis, analyze its chemical reactivity, and, by drawing parallels with structurally related compounds, hypothesize its utility in oncology as a hypoxia-activated prodrug and in infectious diseases as an antimicrobial agent. This whitepaper provides a scientifically grounded framework for future research, complete with detailed experimental protocols to validate these hypotheses.

Introduction: Deconstructing this compound

This compound is a chemical entity whose value has historically been confined to the realm of synthetic chemistry, serving as a building block for more complex molecules. However, a deeper analysis of its constituent functional groups suggests a potential for direct biological activity.

-

The Nitroaromatic System: The nitro group (-NO₂) is a powerful electron-withdrawing group that defines the molecule's reactivity. In pharmaceutical science, this moiety is a known "structural alert," but it is also the key to specific therapeutic strategies, such as bioreductive activation.

-

The Methoxy Substituent: The methoxy group (-OCH₃) is a common feature in many drugs, influencing metabolic stability, solubility, and target-binding affinity. Its position on the aromatic ring can fine-tune the electronic properties and steric profile of the molecule.

-

The Methyl Ester: The ester group (-COOCH₃) can modulate the compound's lipophilicity and may act as a handle for prodrug strategies, potentially being hydrolyzed by cellular esterases to release an active carboxylic acid.

This guide posits that the convergence of these features in a single molecule makes this compound a compelling candidate for pharmaceutical research and development.

Synthesis and Physicochemical Properties

A robust and scalable synthetic route is fundamental to any pharmaceutical development program. This compound can be prepared through established organic chemistry reactions. A common approach involves the nitration of a substituted methyl benzoate precursor.

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile. The table below summarizes key computed and reported properties for related isomers, which can serve as a baseline for this compound.

Table 1: Physicochemical Properties of Related Benzoate Isomers

| Property | Methyl 2-methyl-4-nitrobenzoate | Methyl 4-methoxy-3-nitrobenzoate | Reference |

|---|---|---|---|

| Molecular Formula | C₉H₉NO₄ | C₉H₉NO₅ | |

| Molecular Weight | 195.17 g/mol | 211.17 g/mol | |

| Appearance | Pale yellow or off-white powder | Not specified |

| Melting Point | 74 - 78 °C | Not specified | |

Synthetic Workflow: A Representative Pathway

A plausible synthesis begins with the esterification of the corresponding benzoic acid, followed by a regioselective nitration. The choice of nitrating agent and reaction conditions is critical to control isomer formation.

Caption: Generalized workflow for the synthesis of this compound.

Hypothesized Pharmaceutical Application I: Oncology

Rationale: Hypoxia-Activated Prodrugs

Solid tumors often contain regions of low oxygen, or hypoxia. These hypoxic zones are resistant to conventional radiation and chemotherapy, contributing to treatment failure and metastasis. One of the most promising strategies to target these cells is the use of hypoxia-activated prodrugs (HAPs).

HAPs are inactive compounds that are selectively activated under hypoxic conditions. Nitroaromatic compounds, like this compound, are ideal candidates for this approach. In the low-oxygen environment of a tumor, ubiquitous nitroreductase enzymes can reduce the nitro group. This reduction is a powerful "electronic switch" that dramatically changes the molecule's properties, converting it into a highly cytotoxic agent that can kill cancer cells.

Proposed Mechanism of Action

The proposed mechanism involves a multi-step enzymatic reduction of the nitro group.

-

One-Electron Reduction: In hypoxic conditions, enzymes like NADPH:cytochrome P450 reductase donate an electron to the nitro group, forming a nitro radical anion.

-

Oxygen Inhibition: In normal, well-oxygenated tissues, molecular oxygen can rapidly reverse this step, converting the radical back to the parent compound in a "futile cycle." This confers selectivity, sparing healthy tissue.

-

Irreversible Activation: In the absence of sufficient oxygen, the nitro radical anion undergoes further reduction to form nitroso, hydroxylamine, and ultimately amine species. These reduced intermediates are highly reactive and cytotoxic, capable of cross-linking DNA or generating reactive oxygen species, leading to cancer cell death.

Caption: Differential activation of a nitroaromatic prodrug in normoxic vs. hypoxic conditions.

Hypothesized Pharmaceutical Application II: Infectious Diseases

Rationale: Antimicrobial Activity

The nitroreductase enzymes that are key to hypoxia-activated cancer therapy are also present in a wide range of bacteria and parasites. This shared biochemistry has been exploited for decades; for example, the nitroimidazole drug metronidazole is activated by anaerobic bacteria and protozoa to treat infections.

Nitrobenzoate derivatives have demonstrated intriguing activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study on a library of nitrobenzoates found that compounds with aromatic nitro substitution were the most active, with the 3,5-dinitro esters series showing particular promise. Furthermore, some 3-methyl-4-nitrobenzoate derivatives have shown significant antifungal activity.

Proposed Mechanism of Action

Similar to the anticancer mechanism, the antimicrobial action would rely on the reductive activation of the nitro group by microbial nitroreductases. This activation would generate reactive nitrogen species within the pathogen, leading to widespread damage to DNA, proteins, and lipids, ultimately causing microbial death. The specific enzymes involved and the susceptibility can vary between different species of bacteria, fungi, or protozoa, offering a potential avenue for developing narrow-spectrum or broad-spectrum antimicrobial agents.

Proposed Experimental Validation: A Self-Validating Protocol

To move from hypothesis to evidence, a structured, multi-tiered experimental approach is required. The following protocols are designed to be self-validating by including necessary positive and negative controls.

Tier 1: In Vitro Cytotoxicity Screening (Anticancer)

This initial screen determines the compound's general toxicity and its selective potency under hypoxic conditions.

Protocol: MTT Assay for Cytotoxicity Assessment

-

Cell Culture: Culture human cancer cell lines (e.g., HT-29 colon cancer, A549 lung cancer) and a non-tumoral control cell line (e.g., MRC-5 lung fibroblasts) in appropriate media.

-

Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Hypoxic Conditions: For half of the plates, transfer them to a hypoxic chamber (1% O₂). Allow cells to acclimate for 4-6 hours. The other half remains in a normoxic incubator (21% O₂).

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Add the compound to the appropriate wells on both normoxic and hypoxic plates. Include wells with vehicle only (negative control) and a known HAP like PR-104 (positive control).

-

Incubation: Incubate the plates for 48-72 hours under their respective oxygen conditions.

-

MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Acquisition: Solubilize the formazan crystals with DMSO or a similar solvent and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each cell line under both normoxic and hypoxic conditions.

Table 2: Expected Outcome and Interpretation of Cytotoxicity Screen

| Condition | Non-Tumoral Cells (MRC-5) | Cancer Cells (HT-29) | Interpretation |

|---|---|---|---|

| Normoxia (21% O₂) | High IC₅₀ (>100 µM) | High IC₅₀ (>100 µM) | The compound is not toxic under normal oxygen conditions. |

| Hypoxia (1% O₂) | High IC₅₀ (>100 µM) | Low IC₅₀ (<10 µM) | The compound is selectively activated to a cytotoxic form in hypoxic cancer cells, indicating HAP potential. |

Tier 2: In Vitro Antimicrobial Screening

This screen will determine the compound's activity against relevant pathogens.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Pathogen Culture: Grow selected pathogens, such as Escherichia coli (Gram-negative bacterium), Staphylococcus aureus (Gram-positive bacterium), Candida albicans (fungus), and Mycobacterium smegmatis (a non-pathogenic model for M. tuberculosis), to mid-log phase in appropriate broth media.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate using the appropriate broth.

-

Inoculation: Dilute the pathogen cultures and add a standardized inoculum to each well. Include wells with no drug (growth control) and no inoculum (sterility control). Use a known antibiotic/antifungal (e.g., ciprofloxacin, fluconazole) as a positive control.

-

Incubation: Incubate the plates at the optimal temperature for each pathogen (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound stands at the intersection of synthetic chemistry and pharmacology, representing a molecule with significant, albeit unexplored, therapeutic potential. The structural rationale and mechanistic hypotheses presented in this guide provide a compelling case for its investigation as both a hypoxia-activated anticancer prodrug and a novel antimicrobial agent. The detailed experimental workflows offer a clear and robust path for validating these potential applications. Future research should focus on executing these foundational screens, and if promising activity is confirmed, subsequent studies should explore structure-activity relationships through analog synthesis, delve deeper into the mechanism of action, and ultimately progress the most promising candidates into preclinical animal models.

References

-

Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals (Basel), 15(2), 187. [Link]

-

PubMed. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals (Basel), 15(2), 187. [Link]

-

MDPI. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187. [Link]

-

Encyclopedia.pub. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Encyclopedia. [Link]

-

Ackerley Lab. (n.d.). Bacterial Nitroreductase Enzymes. Victoria University of Wellington. [Link]

-

Penrose, A. (2024, May 29). Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. Medium. [Link]

-

Mistry, R., et al. (2017). Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs. Anti-Cancer Agents in Medicinal Chemistry, 17(2), 162-182. [Link]

-

Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition, 50(10), 1311-1323. [Link]

-

Wang, Y., et al. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Pharmacology, 15, 1435252. [Link]

-

Singh, S., et al. (2025). Functions of nitroreductases in mycobacterial physiology and drug susceptibility. Journal of Biological Chemistry, 301(1), 105459. [Link]

-

Wikipedia. (n.d.). Nitroreductase. Wikipedia. [Link]

-

Rodrigues, F. A., et al. (2023). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Molecules, 28(10), 4187. [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

-

Lopes, L. G., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 246-259. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

-

PubMed. (2023). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Drug and Chemical Toxicology, 46(3), 643-653. [Link]

-

PubChem. (n.d.). Methyl 2-methyl-4-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Methyl 4-methoxy-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

Rodrigues, F. A., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. International Journal of Molecular Sciences, 24(8), 7029. [Link]

Methyl 2-methoxy-4-nitrobenzoate: A Technical Guide for Chemical Researchers

Introduction

Methyl 2-methoxy-4-nitrobenzoate is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and medicinal chemistry sectors. Its strategic placement of methoxy, nitro, and methyl ester functional groups on the benzene ring allows for a variety of chemical transformations, making it a versatile building block for drug discovery and development professionals. This guide provides an in-depth overview of its chemical properties, commercial availability, primary applications, and detailed experimental protocols for its use.

Chemical Properties and Identification

This compound is identifiable by the CAS number 39106-79-1 .[1][2] Its molecular formula is C9H9NO5, and it has a molecular weight of approximately 211.17 g/mol .[2] While comprehensive, verified physical property data can be limited, available information from commercial suppliers indicates the following:

| Property | Value | Source(s) |

| CAS Number | 39106-79-1 | [1][2] |

| Molecular Formula | C9H9NO5 | [2] |

| Molecular Weight | 211.17 g/mol | [2] |

| Appearance | Solid | [3] |

| Storage | Desiccated, Room temperature | [2] |

Commercial Availability

This compound is commercially available from a variety of chemical suppliers, catering to research and development needs. The compound is typically offered in various purities, with ≥95% being common for laboratory use.[2] Packaging sizes range from grams to kilograms, reflecting its use in both small-scale research and larger-scale synthetic campaigns.

| Supplier | Purity | Available Quantities |

| Aladdin Scientific | min 95% | 1 gram |

| BLD Pharm | - | Online Orders |

| King-Pharm | - | In Stock, Ready to Ship |

This table is not exhaustive and represents a sample of commercially available options. Researchers should consult specific supplier catalogs for the most up-to-date information on availability, purity, and pricing.

Core Application: A Precursor to Pharmacologically Active Scaffolds

The primary utility of this compound in the field of drug discovery lies in its role as a synthetic precursor to Methyl 4-amino-2-methoxybenzoate . The selective reduction of the nitro group to an amine is a critical transformation that unlocks the potential for a wide array of subsequent chemical modifications. Methyl 4-amino-2-methoxybenzoate is a versatile scaffold and a key intermediate in the synthesis of several commercially significant pharmaceutical agents.[4]

Synthetic Transformation Workflow